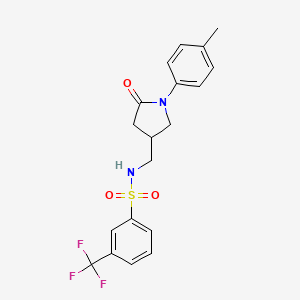
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19F3N2O3S and its molecular weight is 412.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound characterized by its pyrrolidine structure and sulfonamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O3S with a molecular weight of 344.4 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3S |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 955234-23-8 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is attributed to its interaction with various molecular targets. The sulfonamide group may facilitate binding to enzymes or receptors involved in inflammatory pathways, potentially inhibiting their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory responses, such as cyclooxygenases (COX) or lipoxygenases (LOX).
- Receptor Modulation : It may act on receptors involved in pain signaling, thereby exerting analgesic effects.
- Cellular Pathway Interference : By modulating pathways associated with cell proliferation and apoptosis, it may exhibit anticancer properties.
Anti-inflammatory Activity
Research has indicated that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives containing the pyrrolidine ring have shown IC50 values in the low micromolar range against COX enzymes, suggesting that this compound may possess comparable efficacy.
Analgesic Properties
In vivo studies using rodent models have demonstrated that similar sulfonamide derivatives can reduce pain responses significantly compared to control groups. This suggests a potential for this compound to serve as an effective analgesic agent.
Anticancer Potential
Preliminary studies indicate that pyrrolidine-based compounds can inhibit the proliferation of various cancer cell lines. For example, analogs have been shown to induce apoptosis in human colon cancer cells with IC50 values around 10 µM. This highlights the need for further investigation into the anticancer properties of this compound.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Significant inhibition (IC50 < 10 µM) | |
| Analgesic | Pain reduction in rodent models | |
| Anticancer | Induction of apoptosis in cancer cells (IC50 ~ 10 µM) |
Case Study 1: Analgesic Efficacy
A study conducted on a rat model evaluated the analgesic efficacy of N-(5-Oxo-p-tolyl)pyrrolidine derivatives. The results indicated a significant decrease in pain response when administered at doses ranging from 5 to 20 mg/kg body weight.
Case Study 2: Anticancer Activity
In vitro assays using human colorectal cancer cell lines showed that treatment with N-(5-Oxo-p-tolyl)pyrrolidine derivatives resulted in a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c1-13-5-7-16(8-6-13)24-12-14(9-18(24)25)11-23-28(26,27)17-4-2-3-15(10-17)19(20,21)22/h2-8,10,14,23H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVBOXLJYWQGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














